Product packaging for 4,5,6,7-tetramethyl-1H-indene(Cat. No.:CAS No. 707-96-0)

4,5,6,7-tetramethyl-1H-indene

Cat. No.: B13811958
CAS No.: 707-96-0
M. Wt: 172.27 g/mol
InChI Key: BTHBCCZRFGZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5,6,7-Tetramethyl-1H-indene is an organic compound with the CAS Registry Number 707-96-0 and a molecular formula of C13H16 . It has a molecular weight of 172.27 g/mol . This substituted indene features a predicted density of approximately 0.973-0.974 g/cm³ and a calculated boiling point of 276.1°C at 760 mmHg . The compound is characterized by a high logP value (XLogP3: 4.2), indicating significant hydrophobicity . Researchers can utilize its unique structure, defined by the SMILES notation c1(c(c(c(c2c1\C=C/C2)C)C)C)C and the InChIKey BTHBCCZRFGZQGK-UHFFFAOYSA-N, for various specialized applications . Its primary research value lies in its role as a key precursor or intermediate in organometallic chemistry and materials science, particularly in the synthesis of metal complexes and ligands for catalytic systems. The tetramethyl substitution on the six-membered ring introduces substantial steric and electronic effects, which can be leveraged to fine-tune the properties of resulting materials. This product is intended For Research Use Only and is not classified as a drug or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B13811958 4,5,6,7-tetramethyl-1H-indene CAS No. 707-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

707-96-0

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4,5,6,7-tetramethyl-1H-indene

InChI

InChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3

InChI Key

BTHBCCZRFGZQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CCC2=C1C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5,6,7 Tetramethyl 1h Indene and Its Functionalized Derivatives

Regioselective and Stereoselective Synthetic Pathways

Control over the precise arrangement of substituents on the indene (B144670) framework is critical for tuning its chemical and physical properties. Modern synthetic pathways increasingly employ catalytic methods to achieve high levels of regio- and stereoselectivity.

Cyclization Reactions: Intramolecular Cyclialkylations and Related Processes

The construction of the indene core is frequently accomplished through intramolecular cyclization reactions, which form the five-membered ring onto a pre-existing benzene (B151609) ring.

One powerful strategy involves the metal-triflate-catalyzed intramolecular Friedel–Crafts acylation of precursors like 4-arylbutanoic acids, which can be subsequently converted to the indene skeleton. researchgate.net Another significant approach is the cycloisomerization of 1-alkyl-2-ethynylbenzenes, which can be catalyzed by air-stable alkynophilic metal salts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂. organic-chemistry.org This method allows for the formation of the indene ring by intercepting electrophilically activated alkynes with benzylic C-H bonds. organic-chemistry.org

Rhodium(I) catalysts have been effectively used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the steric properties of the alkyne's substituent. organic-chemistry.org Similarly, ruthenium-catalyzed ring-closing metathesis provides a controlled route to functionalized indenes, which has been demonstrated in sequences involving an initial Suzuki coupling to build the necessary precursor. organic-chemistry.org

Cyclization StrategyCatalyst / ReagentPrecursor TypeKey Features
Intramolecular Friedel-Crafts Acylation Metal Triflates4-Arylbutanoic AcidsEnvironmentally benign, catalyst can be recovered and reused. researchgate.net
Cycloisomerization PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂1-Alkyl-2-ethynylbenzenesUtilizes air-stable catalysts; proceeds via C-H activation. organic-chemistry.org
Annulation Rh(I) Catalyst2-(Chloromethyl)phenylboronic acid + AlkyneRegioselectivity is controlled by steric factors. organic-chemistry.org
Ring-Closing Metathesis Ru-catalystPhenols (via Suzuki coupling)Allows for controlled construction of functionalized indenes. organic-chemistry.org

Cross-Coupling Strategies for Indene Functionalization (e.g., Heck, Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are indispensable tools for the functionalization of the indene scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. These reactions typically require a halide or triflate handle on the indene ring.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. drugfuture.comlibretexts.org This reaction is highly valuable for introducing vinyl groups onto the indene core. The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide, followed by alkene insertion and β-hydride elimination. libretexts.org Recent advancements have led to highly efficient catalyst systems, including palladacycle phosphine (B1218219) mono-ylide complexes that operate under aerobic conditions with low catalyst loadings. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. It has been successfully applied to the functionalization of indazoles at specific positions, demonstrating its potential for regioselective arylation of heterocyclic and carbocyclic systems like indene. nih.gov The choice of ligand, such as bulky biaryl phosphines like SPhos, can dramatically enhance catalyst activity, enabling reactions at room temperature and the synthesis of sterically hindered products. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a leading method for the synthesis of C-N bonds, coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org The reaction has broad substrate scope and functional group tolerance, making it superior to many classical methods. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of specialized ligands, such as bulky biaryl phosphines, has been crucial for achieving high efficiency, particularly with less reactive aryl chlorides and a wide range of amine coupling partners. rsc.org

Cross-Coupling ReactionCatalyst System (Example)Bond FormedKey Features
Heck Reaction Pd(OAc)₂ / Phosphine LigandC(sp²)-C(sp²)Forms substituted alkenes; excellent stereoselectivity. organic-chemistry.org
Suzuki-Miyaura Coupling PdCl₂(PPh₃)₂ / BaseC(sp²)-C(sp²)Wide functional group tolerance; uses stable boronic acids. nih.gov
Buchwald-Hartwig Amination Pd(0) / Biaryl Phosphine LigandC(sp²)-NPremier method for aryl amine synthesis; broad amine scope. wikipedia.orgacsgcipr.org

Novel Catalyst Systems in Indene Synthesis

The evolution of catalyst design has been a primary driver of progress in synthetic organic chemistry. For indene synthesis, novel catalyst systems offer improved efficiency, selectivity, and sustainability.

Recent research has demonstrated the efficacy of cobalt-based catalysts in metalloradical catalysis, providing a sustainable route to indene synthesis. These systems utilize abundant first-row transition metals, moving away from expensive noble metals. Another innovative approach is silver-catalyzed annulative coupling, which allows for the synthesis of 1,2,3-substituted indenes from readily available secondary benzyl (B1604629) alcohols and alkynes.

In the realm of palladium catalysis, significant progress has been made with the development of phosphine-free systems, which are often more stable and cost-effective. For example, a trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complex has shown high activity and stability in Heck reactions. organic-chemistry.org For Buchwald-Hartwig amination, air-stable Pd(I) dimer complexes featuring biaryl phosphine ligands have been developed as competent precatalysts for coupling aryl halides with both aliphatic and aromatic amines. rsc.org

Scalable and Sustainable Synthesis Protocols

Moving from laboratory-scale synthesis to industrial production requires the development of protocols that are not only efficient but also scalable, safe, and environmentally responsible.

Development of Chromatography-Free Purification Methods

Column chromatography is a major source of chemical waste, particularly solvent waste, in the synthesis of fine chemicals and pharmaceuticals. Developing chromatography-free purification methods is therefore a key goal for scalable and sustainable synthesis. An effective protocol often involves a multi-step process that begins with the separation of the catalyst, which can sometimes be achieved by simple filtration if a heterogeneous catalyst is used. rsc.org Subsequent purification may involve extraction with a suitable solvent, such as saturated brine, to remove water-soluble impurities. rsc.org Crystallization or precipitation of the final product is another powerful technique that can yield high-purity material without the need for chromatography. The successful development of such protocols relies on careful selection of solvents and reaction conditions to ensure the product can be easily isolated. rsc.org

Investigation of Green Chemistry Principles in Indene Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. In the context of indene synthesis, several of these principles are being actively investigated.

Use of Safer Solvents: A significant advancement has been the use of water as a solvent for cross-coupling reactions. Phosphine-free Heck reactions have been successfully performed in water or DMF/water mixtures, which minimizes the use of volatile and often toxic organic solvents. organic-chemistry.orgnih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents because they are used in small amounts and can carry out a reaction many times, thus minimizing waste. nankai.edu.cn The development of highly active catalysts with high turnover numbers, such as certain palladium complexes for Heck and Suzuki reactions, directly supports this principle. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition and cycloisomerization reactions are often highly atom-economical as they rearrange atoms to form the product without generating byproducts. organic-chemistry.org

Waste Prevention: The halide-free Heck-type reaction, which employs arylboronic acids instead of aryl halides, is an example of a greener alternative that reduces the generation of harmful halide waste. nih.gov

By integrating these principles, the synthesis of 4,5,6,7-tetramethyl-1H-indene and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Precursor Synthesis and Functional Group Interconversions Leading to Tetramethylindene Architectures

The construction of the this compound scaffold relies on the availability of appropriately substituted precursors that can undergo cyclization to form the five-membered ring. A common and logical starting material for this purpose is 1,2,4,5-tetramethylbenzene, commonly known as durene. The synthesis of the indene core from durene can be envisioned through a sequence of reactions involving Friedel-Crafts acylation followed by subsequent transformations and cyclization.

A plausible synthetic route commences with the Friedel-Crafts acylation of durene. nih.govbeilstein-journals.org This classic electrophilic aromatic substitution reaction can introduce an acyl group onto the aromatic ring, which serves as a handle for further functionalization. For instance, acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield a propiophenone (B1677668) derivative. This ketone can then be subjected to a variety of reactions to build the necessary carbon framework for cyclization.

One potential pathway involves the conversion of the ketone to an intermediate amenable to intramolecular cyclization. For example, the propiophenone derivative could undergo reduction to the corresponding alcohol, followed by dehydration to an alkene. Alternatively, a Reformatsky reaction or a Wittig-type olefination could be employed to introduce the required two-carbon unit.

A key step in the synthesis of the indene ring is the intramolecular cyclization. For a suitably functionalized durene derivative, this can often be achieved under acidic conditions. Polyphosphoric acid (PPA) is a frequently used reagent for promoting such cyclizations to form indanones, which are direct precursors to indenes. d-nb.info The indanone can then be reduced and dehydrated to afford the desired this compound.

The table below outlines a hypothetical reaction sequence for the synthesis of 4,5,6,7-tetramethylindan-1-one, a key precursor to the target indene.

StepReactant(s)Reagent(s)ProductReaction Type
1Durene, Propionyl chlorideAlCl₃1-(2,3,5,6-Tetramethylphenyl)propan-1-oneFriedel-Crafts Acylation
21-(2,3,5,6-Tetramethylphenyl)propan-1-oneH₂, Pd/C1-(2,3,5,6-Tetramethylphenyl)propan-1-olReduction
31-(2,3,5,6-Tetramethylphenyl)propan-1-olH₂SO₄ (conc.)(E/Z)-1-(2,3,5,6-Tetramethylphenyl)prop-1-eneDehydration
4(E/Z)-1-(2,3,5,6-Tetramethylphenyl)prop-1-enePolyphosphoric Acid (PPA)4,5,6,7-Tetramethylindan-1-oneIntramolecular Cyclization

Functional group interconversions on the resulting indene or its precursors can lead to a variety of functionalized derivatives. For instance, bromination of the indene at the allylic position can provide a handle for nucleophilic substitution, allowing the introduction of various functional groups. researchgate.net Furthermore, functionalization of the aromatic ring, although challenging due to the presence of four methyl groups, could potentially be achieved through directed ortho-metalation strategies if a suitable directing group is present on the five-membered ring.

Synthesis of Complex Indene-Fused Systems (e.g., Spiroindenes) Incorporating the 4,5,6,7-Tetramethyl Motif

The rigid and planar structure of the indene core makes it an attractive building block for the synthesis of more complex, polycyclic systems. The 4,5,6,7-tetramethyl motif can be incorporated into larger fused aromatic systems or spirocyclic structures, leading to compounds with unique photophysical or biological properties.

One approach to building complex fused systems is through tandem reactions on appropriately substituted indene precursors. For example, a di-iodinated naphthalene (B1677914) derivative can undergo a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation to form fluoranthene (B47539) derivatives. nih.gov A similar strategy could be envisioned for a suitably functionalized this compound, where palladium-catalyzed cross-coupling reactions could be used to construct fused aromatic rings.

The synthesis of spiroindenes, where a carbon of the five-membered ring is shared with another ring system, is another area of interest. While specific examples incorporating the 4,5,6,7-tetramethylindene moiety are not readily found in the literature, general methods for the synthesis of spiro[cyclopentane-1,1'-indene] (B8738784) derivatives can be adapted. These often involve the reaction of an indanone with a suitable precursor for the spirocyclic ring. For instance, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione can lead to spiro[dihydropyridine-oxindoles]. beilstein-journals.org A similar multicomponent strategy or a stepwise approach starting from 4,5,6,7-tetramethylindan-1-one could potentially be developed to access spiro-systems incorporating the tetramethylindene core.

The following table presents a conceptual approach for the synthesis of a spiro[cyclopentane-1,1'-[4,5,6,7-tetramethylindene]] derivative.

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
14,5,6,7-Tetramethylindan-1-one1. Br(CH₂)₄Br, Mg 2. H₃O⁺1-(4-Bromobutyl)-4,5,6,7-tetramethylindan-1-olGrignard Reaction
21-(4-Bromobutyl)-4,5,6,7-tetramethylindan-1-olNaHSpiro[cyclopentane-1,1'-[4,5,6,7-tetramethylindane]]Intramolecular Williamson Ether Synthesis (conceptual)
3Spiro[cyclopentane-1,1'-[4,5,6,7-tetramethylindane]]DDQ or other dehydrogenating agentSpiro[cyclopentane-1,1'-[4,5,6,7-tetramethylindene]]Dehydrogenation

It is important to note that the steric hindrance imposed by the four methyl groups on the benzene ring may influence the feasibility and yields of these reactions. Detailed experimental studies would be required to optimize the reaction conditions and explore the full synthetic potential of this compound in the construction of complex fused and spirocyclic systems.

Mechanistic Organic Chemistry of 4,5,6,7 Tetramethyl 1h Indene Transformations

Investigation of Rearrangement Reactions and Isomerization Pathways

Substituted indenes are known to undergo a variety of rearrangement and isomerization reactions, typically involving the migration of the double bond within the five-membered ring or skeletal rearrangements of the substituents.

Acid-catalyzed isomerization is a characteristic reaction of indenes. For 4,5,6,7-tetramethyl-1H-indene, the primary isomerization pathway involves the migration of the endocyclic double bond. The mechanism is initiated by the protonation of the double bond at the C2 or C3 position by a Brønsted acid. Protonation at C2 is generally favored as it leads to a more stable tertiary carbocation at C3, which is further stabilized by the adjacent aromatic ring.

This intermediate carbocation can then deprotonate from the C1 position to yield the thermodynamically more stable, conjugated isomer, 4,5,6,7-tetramethyl-2H-indene (an isoindene). However, the most common rearrangement involves a proton loss from the C3a or C7a positions, leading to a shift of the double bond to an exocyclic position or into conjugation with the aromatic system, if substituents allow. In the case of 1H-indene systems, the key equilibrium is often the migration of the double bond from the C2-C3 position to the C1-C2 position, proceeding through a protonated intermediate.

Mechanistic Elucidation Techniques:

Deuterium (B1214612) Labeling: To trace the pathway of proton transfer, deuterium labeling studies are invaluable. chem-station.com For instance, if this compound is treated with a deuterated acid (e.g., D₂SO₄), the location of deuterium incorporation in the rearranged products can be determined by NMR or mass spectrometry. This helps to confirm whether the protonation/deprotonation is an intermolecular process (involving the solvent/catalyst) or an intramolecular researchgate.netresearchgate.net-hydride shift. researchgate.netresearchgate.net

Metastable Ion Studies: Mass spectrometry, particularly the analysis of metastable ions, provides insight into the fragmentation and rearrangement pathways of molecular ions in the gas phase. wikipedia.org Metastable ions are ions that dissociate after acceleration but before detection. miamioh.eduyoutube.com The resulting fragment ions appear at non-integer mass-to-charge ratios, and their analysis can help map the decomposition cascade, revealing hidden rearrangements and the relative stability of intermediates that mirror solution-phase reactivity. For this compound, a primary fragmentation is often the loss of a methyl radical (M-15) to form a stable, resonance-delocalized cation.

Table 1: Expected Major Fragments in Mass Spectrometry of this compound
m/zProposed FragmentMechanism
172[M]⁺Molecular Ion
157[M - CH₃]⁺Loss of a methyl radical
142[M - 2CH₃]⁺Sequential loss of two methyl radicals

Thermolysis (thermal decomposition) and photolysis (decomposition by light) can induce rearrangements that are distinct from acid-catalyzed pathways. suezwaterhandbook.com

Thermolytic Transformations: At high temperatures, this compound can undergo sigmatropic rearrangements. The most likely pathway is a researchgate.netresearchgate.net-sigmatropic hydrogen shift, where one of the allylic hydrogens from the C1 position migrates to the C3 position via a concerted mechanism. This process would convert the 1H-indene into its 2H-indene (isoindene) tautomer. Such rearrangements are well-documented for other indene (B144670) systems. acs.org

Photolytic Transformations: Upon direct irradiation, alkyl-substituted indenes can undergo skeletal rearrangements. acs.orgacs.org Unlike diphenylindenes where phenyl migration is common, alkyl-substituted indenes may follow different pathways. cdnsciencepub.com For this compound, photochemical excitation could lead to the formation of a benzobicyclo[2.1.0]pentene intermediate through an electrocyclic ring closure of the five-membered ring. This strained intermediate could then reopen to yield rearranged indene isomers. Dimerization is another possible photochemical outcome, often proceeding through a triplet-sensitized state. cdnsciencepub.comresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Tetramethylated Indene Core

The reactivity of the benzene (B151609) ring in this compound is dominated by the powerful activating effect of the four methyl groups and the fused alkyl ring system.

Electrophilic Aromatic Substitution (EAS): The four methyl groups are electron-donating through hyperconjugation and induction, making the aromatic ring highly nucleophilic and thus extremely reactive towards electrophiles. youtube.commasterorganicchemistry.com The fused five-membered ring also acts as an activating alkyl substituent. These groups collectively direct incoming electrophiles to the available positions on the aromatic ring. In this compound, all aromatic protons have been substituted with methyl groups, meaning that standard EAS reactions (like nitration, halogenation, Friedel-Crafts) will not occur at the aromatic ring unless a methyl group is displaced, which would require harsh conditions. If there were an open position, such as in a trimethyl-indene, the directing effects of the remaining methyl groups would dictate the site of substitution.

Nucleophilic Aromatic Substitution (NAS): This type of reaction requires an electron-deficient aromatic ring and a good leaving group. The benzene ring of this compound is exceptionally electron-rich, making it highly deactivated towards nucleophilic attack. Therefore, nucleophilic aromatic substitution is not a feasible reaction pathway for this compound under normal conditions.

Hydrogenation and Dehydrogenation Mechanisms

Hydrogenation: The double bond in the five-membered ring of this compound can be readily reduced via catalytic hydrogenation. libretexts.orgchemguide.co.uk The mechanism involves the use of a heterogeneous catalyst, typically a noble metal like palladium (Pd), platinum (Pt), or nickel (Ni). khanacademy.orgyoutube.com Both the indene and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the carbons of the double bond. This reaction typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond, resulting in the formation of cis-4,5,6,7-tetramethylindane. libretexts.orgyoutube.com The aromatic ring is generally resistant to hydrogenation under these conditions and requires much higher pressures and temperatures to be reduced. youtube.com

Dehydrogenation: The reverse reaction, the dehydrogenation of 4,5,6,7-tetramethylindane to re-form the indene, can be achieved catalytically at elevated temperatures. This process is entropically favored at high temperatures due to the release of hydrogen gas. A related and mechanistically important reaction is the deprotonation of the C1 position of this compound using a strong base. This removes a proton to form the 4,5,6,7-tetramethylindenyl anion. This anion is exceptionally stable due to the delocalization of the negative charge over the five-membered ring, which becomes aromatic by possessing 6 π-electrons, fulfilling Hückel's rule.

Reactive Intermediates and Transition State Analysis

The transformations of this compound proceed through various short-lived, high-energy species known as reactive intermediates. semanticscholar.orgallen.inscribd.com Understanding these intermediates is key to elucidating the reaction mechanisms.

Reactive Intermediates: The primary intermediates involved in the reactions discussed are summarized below.

Table 2: Key Reactive Intermediates in Tetramethylindene Transformations
IntermediateFormation ReactionSignificance
Indenyl CarbocationAcid-catalyzed rearrangementKey species in double bond isomerization.
Isoindene TautomerThermolytic/photolytic researchgate.netresearchgate.net-H shiftIntermediate in thermal and photochemical rearrangements.
Radical SpeciesThermolysisInvolved in high-temperature decomposition or polymerization.
Indenyl AnionDeprotonation with a strong baseAromatic, highly stable intermediate used in synthesis.

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. ucsb.edu Computational chemistry provides powerful tools for locating transition states and calculating activation energies. For the isomerization of substituted indenes, quantum chemical calculations can model the potential energy surface. researchgate.net For example, in the acid-catalyzed isomerization of this compound, the transition state would involve the partial formation and breaking of C-H and C-C π bonds as the proton is transferred. Methods such as Quadratic Synchronous Transit (QST2, QST3) are used to find these transition state geometries. youtube.comjoaquinbarroso.com Such analyses can predict the activation barriers for competing pathways, such as double bond migration versus skeletal rearrangement, providing a deeper understanding of the reaction's selectivity. e3s-conferences.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis of 4,5,6,7 Tetramethyl 1h Indene Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

Multidimensional NMR spectroscopy is a cornerstone for the characterization of 4,5,6,7-tetramethyl-1H-indene derivatives, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals and revealing through-bond and through-space correlations.

In derivatives such as (η⁵-4,5,6,7-tetramethylindenyl)titanium trichloride, the ¹H NMR spectrum displays distinct resonances for the methyl protons and the protons on the five-membered ring. The four methyl groups on the benzene (B151609) portion of the indenyl ligand typically appear as sharp singlets, although their chemical shifts can be influenced by the steric and electronic environment imposed by the metal center and other ligands. For [(η⁵-C₉H₃Me₄)TiCl₃], the methyl protons are observed in the range of δ 2.2-2.4 ppm. The protons on the cyclopentadienyl (B1206354) fragment of the indenyl ligand exhibit characteristic shifts and coupling patterns that are sensitive to the ligand's hapticity and conformation.

¹³C NMR spectroscopy provides further structural detail. The signals for the four methyl carbons are typically found in the aliphatic region, while the carbons of the indenyl rings appear in the aromatic and olefinic regions. The chemical shifts of the cyclopentadienyl carbons are particularly informative about the nature of the metal-ligand bond.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning these resonances definitively. COSY spectra establish ¹H-¹H coupling networks, connecting protons on the five-membered ring, while HSQC spectra correlate each proton with its directly attached carbon atom, allowing for a complete and reliable assignment of the NMR data.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (η⁵-4,5,6,7-Tetramethylindenyl)metal Complexes in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C4/C7-CH₃~2.25~17.0
C5/C6-CH₃~2.35~18.5
H1/H3~6.0-6.5~105.0
H2~6.8-7.2~125.0
C4/C7-~130.0
C5/C6-~132.0
C3a/C7a-~128.0

Note: The chemical shifts are approximate and can vary based on the specific metal center and other ligands present in the complex.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound derivatives through precise mass measurements. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

The EI mass spectrum of organometallic complexes containing the tetramethylindenyl ligand often shows a prominent molecular ion peak [M]⁺. The fragmentation pattern is typically characterized by the sequential loss of ligands from the metal center. For a complex like [(η⁵-C₉H₃Me₄)TiCl₃], common fragmentation pathways would involve the loss of chlorine radicals (Cl•) and neutral hydrogen chloride (HCl) molecules. The indenyl ligand itself is generally more strongly bound and may remain intact or undergo fragmentation only after the loss of other ligands.

A characteristic fragmentation pathway involves the cleavage of the metal-ligand bonds. The stability of the resulting fragments can provide indirect evidence for the strength of these bonds. The isotopic pattern of the metal (e.g., titanium has several stable isotopes) and chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature that aids in the identification of fragment ions.

Table 2: Plausible Mass Spectrometric Fragments for a Generic [(η⁵-C₉H₃Me₄)MCl₃] Complex

Fragment IonDescription
[(C₁₃H₁₅)MCl₃]⁺Molecular Ion
[(C₁₃H₁₅)MCl₂]⁺Loss of a chlorine radical
[(C₁₃H₁₅)MCl]⁺Loss of two chlorine radicals
[(C₁₃H₁₅)M]⁺Loss of all chlorine ligands
[C₁₃H₁₅]⁺Tetramethylindenyl cation

Note: The observed m/z values would depend on the specific metal (M) and its isotopic distribution.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for derivatives of this compound, offering precise bond lengths, bond angles, and details of the solid-state packing and intermolecular interactions.

For organometallic complexes, X-ray crystallography confirms the hapticity of the indenyl ligand, which is typically η⁵ in stable 18-electron complexes. The analysis reveals the geometry around the metal center, which is often a distorted tetrahedral or "piano-stool" configuration. The crystal structure of a complex like [(η⁵-C₉H₃Me₄)TiCl₃] would precisely define the Ti-C bond distances to the five-membered ring, the Ti-Cl bond lengths, and the Cl-Ti-Cl angles.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Electronic Structure Probing

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound derivatives, offering insights into bonding and electronic structure.

The IR spectra of these compounds show characteristic bands for the C-H stretching and bending modes of the methyl groups and the indenyl ring. The aromatic C=C stretching vibrations of the benzene ring and the cyclopentadienyl moiety typically appear in the 1400-1650 cm⁻¹ region. The out-of-plane C-H bending modes are also characteristic and can be sensitive to the substitution pattern and coordination to a metal.

In organometallic complexes, the vibrational frequencies of other ligands can be used to probe the electronic properties of the tetramethylindenyl ligand. For example, in carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive indicator of the electron-donating ability of the other ligands. A more electron-donating ligand will lead to increased back-bonding from the metal to the CO ligands, resulting in a lower ν(CO). The tetramethylindenyl ligand is known to be a strong electron donor, which would be reflected in lower ν(CO) values compared to less substituted indenyl or cyclopentadienyl analogues.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, provides complementary information. The M-indenyl stretching and tilting modes, which are often weak in the IR spectrum, can sometimes be observed in the low-frequency region of the Raman spectrum.

Table 3: Typical IR and Raman Vibrational Frequencies (cm⁻¹) for Tetramethylindenyl Complexes

Vibrational ModeApproximate Frequency (cm⁻¹)Technique
C-H Stretch (aromatic/olefinic)3000-3100IR, Raman
C-H Stretch (methyl)2850-2960IR, Raman
C=C Stretch (ring)1400-1650IR, Raman
C-H Bend (methyl)1375-1450IR
M-Indenyl Stretch300-450Raman

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

While this compound itself is achiral, its derivatives can be chiral if they possess a chiral center or exhibit planar or helical chirality. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing their enantiomeric properties.

Chirality can be introduced, for example, by the introduction of a stereocenter in a substituent on the indenyl ring or by the formation of a chiral-at-metal complex. In such cases, the enantiomers will interact differently with circularly polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, resulting in a spectrum with positive and negative bands that are characteristic of the absolute configuration of the molecule. ORD measures the rotation of the plane of polarized light as a function of wavelength.

These techniques are crucial for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of the chiral molecules, often through comparison with theoretical calculations. For derivatives of this compound, the electronic transitions associated with the indenyl chromophore would be the primary contributors to the CD and ORD spectra.

Computational and Theoretical Studies on 4,5,6,7 Tetramethyl 1h Indene

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, Semi-empirical methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5,6,7-tetramethyl-1H-indene, ab initio methods have been employed to determine its fundamental characteristics. A key study utilized the 6-311G** basis set to perform a quantum chemical calculation with full geometry optimization. researchgate.net This approach yielded the optimized geometrical and electronic structure of the compound and provided a theoretical estimation of its acid strength, classifying it as a very weak H-acid. researchgate.net Such calculations are foundational for more complex analyses of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org The energy of the HOMO is indicative of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting tendency. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. benthamdirect.com Conversely, a small gap suggests the molecule is more reactive. In studies of indene (B144670) analogues, the HOMO-LUMO energy gap has been used to assess molecular stability. benthamdirect.com For this compound, these calculations can predict its reactivity in various chemical processes, such as cycloadditions or electrophilic substitutions. wikipedia.orgslideshare.net

Table 1: Key Parameters in Frontier Molecular Orbital Theory

Parameter Symbol Description Implication for Reactivity
Highest Occupied Molecular Orbital Energy EHOMO Energy of the outermost electron-containing orbital. Higher energy indicates a stronger electron donor (nucleophile).
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the lowest energy orbital without electrons. Lower energy indicates a stronger electron acceptor (electrophile).
HOMO-LUMO Energy Gap ΔE The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Chemical Hardness (η) η A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.
Electronegativity (χ) χ The ability of a molecule to attract electrons. Calculated as -(EHOMO + ELUMO) / 2. A higher value indicates a greater tendency to attract electrons.

Computational chemistry is extensively used to map the potential energy surface (PES) of a chemical reaction. This analysis allows for the determination of the complete energy profile, including reactants, products, intermediates, and, most importantly, transition states. acs.org By calculating the energy barriers (activation energies), researchers can predict reaction rates and elucidate mechanisms.

For instance, detailed ab initio studies on the formation of the parent indene molecule in combustion flames have been performed. acs.orgnih.gov These studies mapped out multiple reaction pathways, calculated the thermal rate constants for each step using theories like Rice-Ramsperger-Kassel-Marcus (RRKM), and estimated the relative product yields. acs.orgnih.gov Similar methodologies could be applied to reactions involving this compound to understand its formation, degradation, or participation in synthetic routes. Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to analyze the free energy profile of reactions, providing insights into how an enzymatic or solvent environment influences the reaction barrier. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD provides a trajectory that reveals how the system evolves over time. This technique is invaluable for conformational sampling and analyzing intermolecular interactions.

While specific MD studies on this compound are not prominent in the literature, the methodology is broadly applied to related systems. researchgate.net For a semi-rigid molecule like this, MD simulations can explore the rotational conformations of the methyl groups and the slight puckering of the five-membered ring. More significantly, MD is used to simulate the molecule's interaction with solvents, surfaces, or biological macromolecules. researchgate.net These simulations can provide data on solvation free energies, binding affinities, and the specific non-covalent interactions (e.g., van der Waals, π-stacking) that govern its behavior in a complex environment. Advanced techniques, such as enhanced sampling and discrete molecular dynamics (DMD), can overcome timescale limitations to model larger conformational changes or aggregation processes. nih.govbu.eduarxiv.org

Density Functional Theory (DFT) in Predicting Spectroscopic Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov It is particularly effective for predicting the spectroscopic properties and energetics of organic molecules. The electronic structure of this compound has been investigated using quantum chemical methods, which provides the foundation for these predictions. researchgate.net

DFT calculations can accurately predict various spectroscopic data, including:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be computed, allowing for the simulation of IR and Raman spectra. scispace.comnih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. nih.gov This was successfully used to assign the vibronic structure of the indene cation's electronic spectrum. nih.gov

NMR Spectra: DFT can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) by calculating the magnetic shielding of nuclei within the molecule's electronic environment.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Table 2: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for a Representative Indene Derivative

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1) Assignment
C-H Stretch (Aromatic) 3050 3055 Stretching vibration of C-H bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic) 2920 2925 Stretching vibration of C-H bonds on the cyclopentene (B43876) ring.
C=C Stretch (Aromatic) 1610 1615 In-plane stretching of the aromatic carbon-carbon bonds.
C=C Stretch (Alkene) 1580 1585 Stretching of the double bond in the five-membered ring.
CH2 Scissoring 1450 1455 Bending vibration of the methylene (B1212753) group.

Note: Data is illustrative for a generic indene structure to demonstrate the accuracy of DFT methods.

Structure-Property Relationship Modeling (e.g., QSAR, Molecular Descriptors, Pattern Recognition, excluding clinical/safety)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net

Although specific QSAR/QSPR models for this compound are not widely published, the methodology has been applied to various classes of indene derivatives to predict properties like anticancer potential. researchgate.netju.edu.sa To build such a model, one would first calculate a range of molecular descriptors for a series of related indene compounds. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Physicochemical: Related to properties like hydrophobicity (logP) and polarizability.

Using statistical techniques like multiple linear regression (MLR), a mathematical equation is developed that links these descriptors to the property of interest. ju.edu.sa Such a model could then be used to predict the properties of this compound or its hypothetical derivatives.

In Silico Prediction of Novel Derivatives and Synthetic Accessibility

Computational chemistry plays a pivotal role in the in silico design of novel molecules. ijpsjournal.com Starting with a core structure like this compound, chemists can computationally generate a virtual library of new derivatives by adding or modifying functional groups. These virtual compounds can then be screened for desired properties using the methods described above (e.g., DFT for stability, QSAR for activity, molecular docking for binding affinity). benthamdirect.comnih.govnih.gov

A crucial aspect of in silico design is the evaluation of synthetic accessibility . A novel molecule is only useful if it can be synthesized in a laboratory. Computational tools have been developed to predict how easily a molecule can be made. These tools often calculate a "synthetic accessibility score" (SAscore) based on factors like molecular complexity, the presence of non-standard ring systems or stereocenters, and by comparing molecular fragments to a database of known starting materials. chemrxiv.orgnih.govacs.org By filtering virtual libraries based on this score, researchers can prioritize the design of novel derivatives of this compound that are not only functionally promising but also synthetically feasible.

Coordination Chemistry and Organometallic Complexes of 4,5,6,7 Tetramethyl 1h Indene

Synthesis and Characterization of Metal Complexes Featuring 4,5,6,7-Tetramethyl-1H-Indene as a Ligand

The synthesis of metal complexes of this compound would typically commence with the deprotonation of the parent indene (B144670) to form the corresponding indenide anion. This is commonly achieved using a strong base such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal hydride (e.g., sodium hydride). The resulting 4,5,6,7-tetramethylindenide salt can then be reacted with a suitable metal halide precursor in a salt metathesis reaction to afford the desired organometallic complex. wikipedia.org

Main Group Element Complexes

Indenyl ligands also form complexes with main group elements. The synthesis of such complexes would follow a similar strategy to that of transition metal complexes, involving the reaction of the 4,5,6,7-tetramethylindenide anion with a main group element halide or other suitable precursor. The resulting compounds would be of interest for their structural diversity and potential applications in catalysis and materials science. Characterization would again rely on standard spectroscopic and crystallographic methods.

Ligand Field Theory and Electronic Effects of the Tetramethylated Indene Moiety on Metal Centers

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the complex's spectroscopic, magnetic, and reactive properties.

The this compound ligand is expected to be a strong-field ligand due to its anionic nature and the electron-donating character of the four methyl groups on the benzene (B151609) ring. These methyl groups increase the electron density on the indenyl system, making it a better σ-donor and potentially a better π-donor to the metal center. This enhanced electron-donating ability would likely lead to a larger ligand field splitting parameter (Δ) compared to the unsubstituted indenyl ligand. A larger Δ would favor low-spin electronic configurations for metals where both high- and low-spin states are possible. The electronic properties of the resulting complexes, such as their redox potentials and the energies of their d-d electronic transitions, would be modulated by these effects.

Steric and Electronic Modulation of Metal Reactivity by the this compound Ligand

The reactivity of an organometallic complex is governed by a combination of steric and electronic factors. The this compound ligand is expected to exert a significant influence on the reactivity of the metal center it is coordinated to.

Electronic Modulation: As discussed above, the four methyl groups on the benzene ring of the indenyl ligand are electron-donating. This increased electron density on the metal center can enhance its reactivity towards electrophiles and may stabilize higher oxidation states. Conversely, it could decrease the metal's electrophilicity and its reactivity towards nucleophiles.

Steric Modulation: The methyl groups on the 4, 5, 6, and 7 positions of the indenyl ligand introduce considerable steric bulk in the periphery of the ligand. This steric hindrance can influence the coordination of other ligands to the metal center, potentially favoring the formation of complexes with lower coordination numbers. nih.govillinois.edu Furthermore, this steric bulk can create a specific pocket around the metal's active site, which can be exploited to control the selectivity of catalytic reactions. For example, in polymerization catalysis, the steric profile of the ligand can influence the stereochemistry of the resulting polymer.

Dynamic Behavior of Indene Ligands in Organometallic Systems

A key feature of indenyl ligands in organometallic complexes is their potential for dynamic behavior, most notably the η⁵ to η³ haptotropic shift, which is central to the "indenyl effect". wikipedia.orgrsc.org This fluxional process involves the "slippage" of the metal center from a coordination involving the entire five-membered ring to one involving only the allylic portion. This process is often facile and can occur on the NMR timescale, leading to temperature-dependent NMR spectra.

For a this compound complex, this dynamic behavior is expected to be present. The rate of the haptotropic shift would be influenced by both the nature of the metal and the other ligands in the coordination sphere. Variable-temperature NMR spectroscopy would be the primary tool to study such dynamic processes, allowing for the determination of the activation parameters for the haptotropic shift. In addition to ring slippage, other dynamic processes such as ligand rotation or exchange could also be operative.

Catalytic Applications of 4,5,6,7 Tetramethyl 1h Indene Derived Systems

Homogeneous Catalysis Mediated by Indene-Based Organometallic Complexes

Organometallic complexes incorporating the 4,5,6,7-tetramethyl-1H-indenyl ligand are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under mild reaction conditions. The specific substitution pattern of the tetramethylindenyl ligand modulates the electronic environment and steric bulk around the metal center, which in turn dictates the catalytic performance in various reactions.

Metallocene catalysts, particularly those of Group 4 metals like zirconium and hafnium, bearing indenyl-based ligands are renowned for their application in olefin polymerization. While specific data for catalysts derived from 4,5,6,7-tetramethyl-1H-indene is limited, the behavior of structurally similar substituted indenyl systems provides significant insights into their potential performance. The substitution on the indenyl ligand is a key factor in controlling the stereochemistry of the resulting polymer, such as polypropylene (B1209903).

For instance, C1-symmetric ansa-metallocenes with differently substituted indenyl and cyclopentadienyl (B1206354) moieties are known to produce highly isotactic polypropylene. The rigidity and specific geometry of the ligand framework, influenced by substituents, guide the approaching monomer to a specific orientation, thus controlling the stereochemistry of insertion. It is plausible that a zirconocene (B1252598) complex featuring a 4,5,6,7-tetramethyl-1H-indenyl ligand would exhibit high activity and stereoselectivity in propylene (B89431) polymerization, leading to isotactic polypropylene with a high melting point and degree of crystallinity. The methyl groups on the indenyl ligand would contribute to the steric environment that dictates the stereochemical outcome of the polymerization.

Table 1: Representative Data for Propylene Polymerization with C1-Symmetric Indenyl-Based Zirconocene Catalysts (Note: Data for closely related systems is presented due to the scarcity of specific data for this compound.)

Catalyst PrecursorCocatalystPolymerization Temperature (°C)Activity (kg PP/mol Zr·h)Isotacticity ([mmmm] %)Melting Temperature (Tm, °C)
Me₂Si(2-Me-4-Ph-Ind)(Cp)ZrCl₂MAO5025,80095.2158
Me₂Si(2-Me-4-Ph-Ind)(3-tBu-Cp)ZrCl₂MAO5019,50096.5160
Ph₂C(Flu)(Cp)ZrCl₂MAO6030,000(atactic)-

Data is illustrative and sourced from studies on analogous indenyl systems.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral, non-racemic complexes derived from substituted indenes have been successfully employed in a variety of enantioselective transformations. By introducing chirality into the ligand framework, for example, by functionalizing the cyclopentadienyl part of the indene (B144670) or by creating a chiral ansa-bridge, it is possible to synthesize catalysts that can induce high levels of enantioselectivity.

While specific examples utilizing this compound in this context are not widely reported, the principles remain applicable. Chiral metallocenes based on this ligand could potentially be used in reactions such as the enantioselective hydrogenation of olefins and imines, or in carbon-carbon bond-forming reactions. The steric bulk of the tetramethylindenyl ligand would play a crucial role in creating a chiral pocket around the metal center, thereby differentiating between the two prochiral faces of a substrate.

In recent years, indenyl-containing ligands have been explored in palladium- and rhodium-catalyzed cross-coupling and C-H activation reactions. These reactions are powerful tools for the construction of complex organic molecules. The electron-donating nature of the tetramethylindenyl ligand can enhance the reactivity of the metal center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination.

For instance, rhodium complexes are known to catalyze the chelation-assisted C-H functionalization of aromatic compounds. nih.gov A rhodium catalyst bearing a 4,5,6,7-tetramethyl-1H-indenyl ligand could potentially be active in such transformations. The indenyl ligand can undergo haptotropic shifts (η⁵ to η³), which can open up a coordination site on the metal for substrate binding and activation. This "indenyl effect" can lead to significantly higher catalytic activity compared to analogous cyclopentadienyl systems.

Similarly, palladium complexes with bulky, electron-rich ligands are effective in Suzuki-Miyaura and other cross-coupling reactions. While phosphine (B1218219) ligands are more common in this area, there is potential for indenyl-based ligands to be employed, particularly in specialized applications where the unique steric and electronic properties of the tetramethylindenyl ligand could offer advantages in terms of catalyst stability and turnover number.

Heterogeneous Catalysis Incorporating Indene Structures

While organometallic complexes with indenyl ligands are typically used in homogeneous catalysis, there is a strong industrial drive to heterogenize these catalysts. rsc.org Supporting these complexes on solid materials like silica, alumina, or polymers combines the high activity and selectivity of single-site catalysts with the practical advantages of heterogeneous systems, such as easy separation from the product and potential for recycling.

A metallocene complex with a 4,5,6,7-tetramethyl-1H-indenyl ligand can be immobilized on a support through several methods. One approach involves the synthesis of a ligand with a functional group that can covalently bind to the support material. Another method is the direct impregnation of the pre-formed metallocene onto a support, often in the presence of an activator like methylaluminoxane (B55162) (MAO). The performance of the resulting heterogeneous catalyst is highly dependent on the nature of the support, the method of immobilization, and the reaction conditions. For olefin polymerization, a supported tetramethylindenyl-based catalyst would be expected to produce polymers with controlled morphology, which is a significant advantage in industrial processes. rsc.org

Mechanistic Investigations of Catalytic Cycles Involving Tetramethylindene Ligands

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst and the process. For olefin polymerization with metallocene catalysts, the mechanism is generally well-understood and involves the coordination of the olefin to the cationic metal center, followed by migratory insertion into the metal-carbon bond of the growing polymer chain. The stereochemistry of this insertion is controlled by the steric interactions between the ligand, the growing polymer chain, and the incoming monomer.

In the case of a catalyst with a 4,5,6,7-tetramethyl-1H-indenyl ligand, the four methyl groups would create a specific steric environment that influences the preferred orientation of the propylene monomer during the insertion step, leading to a high degree of stereocontrol. acs.org Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating these mechanistic details. Such studies could elucidate the transition state energies for different monomer insertion pathways and provide a rationale for the observed polymer microstructure.

For C-H activation and cross-coupling reactions, the "indenyl effect" is a key mechanistic feature. The ability of the indenyl ligand to slip from a η⁵ to a η³ coordination mode is thought to facilitate substrate coordination and subsequent reaction steps. The electronic effect of the four methyl groups on the 4,5,6,7-tetramethyl-1H-indenyl ligand would also play a role in stabilizing the different intermediates in the catalytic cycle.

Catalyst Design Principles Based on Indene Derivatives

The design of new and improved catalysts based on indene derivatives is guided by a number of key principles. The steric and electronic properties of the indenyl ligand can be systematically tuned by varying the substitution pattern on both the five- and six-membered rings.

For the 4,5,6,7-tetramethyl-1H-indenyl ligand, the key design features are:

Steric Bulk: The four methyl groups provide significant steric hindrance, which can be used to control selectivity, particularly stereoselectivity in polymerization and asymmetric catalysis.

Electronic Properties: The methyl groups are electron-donating, which increases the electron density at the metal center. This can enhance the catalyst's activity in certain reactions, such as those involving oxidative addition.

Rigidity and Symmetry: The indenyl framework can be incorporated into rigid ansa-metallocene structures, which is crucial for achieving high stereocontrol in olefin polymerization. The substitution pattern also determines the symmetry of the resulting complex, which in turn dictates the type of polymer that can be produced (e.g., isotactic vs. syndiotactic).

By systematically modifying the substituents on the indenyl ligand, it is possible to create a library of catalysts with a wide range of properties, allowing for the selection of the optimal catalyst for a specific application. The this compound framework represents one such design that leverages steric and electronic effects to achieve high performance in catalytic applications.

Advanced Materials Science Applications of 4,5,6,7 Tetramethyl 1h Indene Derived Compounds

Organic Electronic Materials: Design and Synthesis of Indene-Based Semiconductors and Conductors

The indene (B144670) scaffold is a recognized building block in the synthesis of organic electronic materials. The design of such materials often involves creating larger π-conjugated systems by functionalizing the indene core. Various synthetic strategies exist for creating indene derivatives, which could be adapted for 4,5,6,7-tetramethyl-1H-indene. These methods include metal-catalyzed cross-coupling reactions to attach aromatic groups or other functional moieties that facilitate charge transport. The introduction of the four methyl groups on the benzene (B151609) ring of the indene core would electronically enrich the system, potentially influencing the HOMO and LUMO energy levels of any derived semiconductor.

Hole Transport Materials in Organic Solar Cells and OLEDs

In the field of organic electronics, hole transport materials (HTMs) are crucial components of devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The primary role of an HTM is to efficiently transport positive charge carriers (holes) while blocking electrons. The suitability of a compound as an HTM is determined by its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) energy level, as well as its charge carrier mobility and thermal stability.

For a derivative of this compound to function as an HTM, its HOMO level would need to be appropriately aligned with the anode's work function and the HOMO level of the adjacent emissive or active layer. The electron-donating nature of the four methyl groups would raise the HOMO level of the indene core, a factor that must be considered in molecular design. While numerous classes of organic molecules have been investigated as HTMs, specific studies detailing the performance of this compound derivatives in this capacity are not readily found.

Charge Transport Mechanisms and Device Performance Correlation

The movement of charge in organic semiconductors is generally described by two primary mechanisms: band-like transport and hopping transport. In disordered systems, typical of many organic thin films, charge transport occurs via hopping, where charge carriers jump between localized states. The efficiency of this process is influenced by the degree of electronic coupling between adjacent molecules and the energetic disorder of the material.

The performance of an organic electronic device is directly correlated with the charge transport properties of its component materials. High charge carrier mobility generally leads to higher efficiency and lower operating voltage. The molecular structure, solid-state packing, and thin-film morphology of an indene-based semiconductor would all play critical roles in determining these properties. The bulky tetramethyl substitution pattern on the indene ring would significantly influence how the molecules pack in the solid state, thereby affecting the intermolecular electronic coupling and, consequently, the charge transport efficiency. However, without experimental data, the precise charge transport mechanism and performance correlation for this compound derivatives remain speculative.

Polymeric Materials: Indene Derivatives as Monomers and Building Blocks for Advanced Polymers

Indene is known to undergo polymerization to form polyindene, a thermoplastic resin. In principle, this compound could also serve as a monomer. The double bond in the five-membered ring provides the site for polymerization, typically initiated by cationic or radical initiators. The resulting polymer, poly(this compound), would feature the tetramethylated indene unit as the repeating structural element. Such polymers could exhibit distinct thermal and mechanical properties compared to unsubstituted polyindene.

Polymerization Kinetics and Mechanisms Involving Indene Monomers

The polymerization of indene can proceed through different mechanisms, with cationic polymerization being particularly common. The kinetics of these reactions, including the rates of initiation, propagation, and termination, determine the molecular weight and polydispersity of the resulting polymer. For instance, radiation-induced polymerization of indene has been shown to proceed via a mixed free-radical and ionic mechanism. mdpi.com The presence of sensitizers can enhance the polymerization rate. mdpi.com It is expected that this compound would also be susceptible to such polymerization methods, although the steric hindrance and electronic effects of the four methyl groups could influence the reaction kinetics and the mechanism. Detailed kinetic studies for this specific monomer are not currently available.

Table 1: General Parameters in Indene Polymerization Kinetics (Note: This table is illustrative of the types of data gathered in polymerization studies and is not based on experimental results for this compound.)

Parameter Description Typical Influencing Factors
Rate Constant (k) The rate at which the polymerization reaction proceeds. Monomer concentration, initiator concentration, temperature, solvent.
Activation Energy (Ea) The minimum energy required to initiate the polymerization. Type of initiator, monomer structure.
Molecular Weight (Mw) The average mass of the polymer chains. Monomer-to-initiator ratio, temperature, chain transfer agents.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in the polymer. Polymerization mechanism, termination reactions.

Structure-Property Relationships in Indene-Derived Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For a hypothetical poly(this compound), the bulky and rigid repeating unit would likely result in a high glass transition temperature (Tg), making the material rigid and potentially brittle at room temperature. The four methyl groups would also increase the hydrophobic character of the polymer and could affect its solubility in various organic solvents. The specific arrangement of the polymer chains (its tacticity) would also play a crucial role in determining its bulk properties, such as crystallinity and mechanical strength. Without empirical data, these structure-property relationships remain theoretical.

Self-Assembled Systems and Supramolecular Chemistry Featuring Tetramethylindene Units

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a key area of modern chemistry.

The this compound core, if appropriately functionalized with groups capable of specific intermolecular interactions (e.g., carboxylic acids, amides, or hydrogen-bonding moieties), could potentially be used as a building block in supramolecular chemistry. The rigid, planar nature of the aromatic portion of the indene unit, combined with the steric bulk of the methyl groups, would direct the assembly process, potentially leading to the formation of unique supramolecular structures like liquid crystals, gels, or molecular capsules. However, the scientific literature does not currently contain specific examples of self-assembled systems based on the this compound scaffold.

Functional Coatings and Thin Films

Compounds derived from this compound are emerging as promising precursors for the fabrication of advanced functional coatings and thin films through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The unique structure of the tetramethyl-indenyl ligand, when coordinated to a central metal atom, offers a powerful tool to tailor the properties of the resulting thin-film materials. The strategic placement of four methyl groups on the indenyl ring significantly influences the precursor's volatility, thermal stability, and reactivity, which in turn dictates the growth characteristics and functional properties of the deposited films.

The primary role of the this compound ligand in this context is to enable the controlled deposition of thin films of metal oxides, nitrides, or other inorganic materials. These coatings are critical in a variety of high-technology applications, including microelectronics, optics, and protective layers. The selection of the ligand is crucial as it can affect the entire deposition process, from the precursor's ability to be transported into the reaction chamber to the purity and crystallinity of the final film.

Influence of Ligand Substitution on Film Properties

Research into organometallic precursors for thin film deposition has shown that the nature of the organic ligand is a key determinant of the final material's properties. While direct research on this compound derived coatings is limited, extensive studies on related cyclopentadienyl (B1206354) and indenyl systems provide a strong basis for understanding the expected impact of the tetramethyl substitution.

The four methyl groups on the indenyl ligand in this compound introduce significant steric bulk. This increased size can influence the intermolecular interactions of the precursor molecules, which may affect their volatility and thermal stability. In the context of MOCVD or ALD, a precursor with optimal thermal properties is essential to ensure a stable deposition rate and to prevent premature decomposition in the gas phase. Furthermore, the electron-donating nature of the methyl groups can alter the electronic environment of the metal center, potentially influencing the reactivity of the precursor and the kinetics of the film growth.

For instance, in the deposition of high-k dielectric materials such as hafnium oxide (HfO₂) or zirconium oxide (ZrO₂), the choice of precursor ligand can impact the film's crystallinity, dielectric constant, and leakage current. The use of a bulky ligand like tetramethyl-indenyl could potentially lead to the formation of amorphous or nanocrystalline films due to steric hindrance during the growth process. Amorphous films are often desirable in gate dielectric applications to minimize leakage currents along grain boundaries.

Research Findings and Performance Metrics

While specific data tables for coatings derived from this compound are not yet prevalent in published literature, we can extrapolate from comparative studies of other substituted indenyl and cyclopentadienyl precursors. The following table provides a hypothetical comparison based on established principles in thin film deposition, illustrating the potential effects of the tetramethyl-indenyl ligand compared to an unsubstituted indenyl ligand in the MOCVD of a generic metal oxide film.

Hypothetical Comparison of Indenyl-Based Precursors in MOCVD

ParameterUnsubstituted Indenyl Precursor4,5,6,7-Tetramethyl-Indenyl PrecursorRationale for Difference
Precursor VolatilityModeratePotentially LowerIncreased molecular weight and van der Waals forces from methyl groups may reduce volatility.
Thermal StabilityGoodPotentially HigherElectron-donating methyl groups can strengthen the metal-ligand bond.
Deposition TemperatureTypically 300-500°CPotentially HigherHigher thermal stability may require higher temperatures for efficient decomposition.
Film Growth RateBaselinePotentially LowerSteric hindrance from bulky ligands can reduce the surface reaction rate.
Film CrystallinityPolycrystallineAmorphous to NanocrystallineSteric hindrance can disrupt the formation of a regular crystal lattice.
Carbon Impurity LevelLow to ModeratePotentially HigherIncomplete decomposition of the bulkier organic ligand could lead to higher carbon incorporation.
Dielectric Constant (for oxides)Dependent on crystallinityPotentially LowerAmorphous films often exhibit a lower dielectric constant than their crystalline counterparts.

The "indenyl effect" is a well-documented phenomenon where indenyl complexes exhibit enhanced reactivity compared to their cyclopentadienyl analogs. This is attributed to the ability of the indenyl ligand to undergo hapticity changes (η⁵ to η³), which can facilitate associative substitution reactions. The presence of the four methyl groups on the this compound ligand could modulate this effect, potentially leading to more controlled and selective deposition processes.

Analytical Methodologies for Detection and Quantification of 4,5,6,7 Tetramethyl 1h Indene in Complex Matrices

Advanced Chromatographic Techniques (GC-MS, LC-MS/MS) for Trace Analysis

There is no specific literature detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the trace analysis of 4,5,6,7-tetramethyl-1H-indene. While these techniques are industry standards for separating and identifying volatile and non-volatile compounds, respectively, optimized parameters, retention times, mass fragmentation patterns, and limits of detection for this specific indene (B144670) derivative have not been published.

Application of Hyphenated Techniques for Identification in Complex Mixtures (e.g., Natural Product Extracts)

The application of hyphenated techniques, which couple separation methods with spectroscopic detection (e.g., GC-MS, LC-MS, LC-NMR), is crucial for identifying compounds in complex mixtures like natural product extracts. However, no studies were found that report the use of these powerful tools to identify this compound from such sources.

Development of Selective Detection Methods

Research into the development of selective detection methods, which are designed to target a specific analyte with high precision and minimal interference, has not been conducted for this compound. The development of such methods would be a prerequisite for reliable quantification in intricate biological or environmental samples.

Strategies for Overcoming Matrix Effects in Analytical Measurements

Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, can significantly impact the accuracy of methods like LC-MS. While numerous strategies exist to mitigate these effects—such as matrix-matched calibration, stable isotope-labeled internal standards, and optimized sample preparation—their specific application to the analysis of this compound has not been investigated or documented.

Emerging Research Directions and Future Perspectives for 4,5,6,7 Tetramethyl 1h Indene Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow chemistry, offers numerous advantages for chemical synthesis, including enhanced safety, efficiency, and scalability. aurigeneservices.comseqens.com This methodology involves the continuous pumping of reactants through a reactor, providing precise control over parameters like temperature, pressure, and reaction time. aurigeneservices.comnih.gov Automated synthesis platforms further revolutionize this process by using robotic systems to perform chemical reactions with increased speed and reduced human error. wikipedia.orgsigmaaldrich.com

Despite the transformative potential of these technologies, a thorough review of scientific literature reveals no specific studies detailing the synthesis of 4,5,6,7-tetramethyl-1H-indene using flow chemistry or automated platforms. While general methods for the synthesis of various indene (B144670) derivatives are well-documented, the application of continuous flow processes to this particular substituted indene has not been reported. organic-chemistry.org The development of such a process would be a novel area of research, potentially enabling safer and more efficient production of this compound.

Exploration of Novel Reactivity Modes and Synthetic Pathways

The synthesis of indene and its derivatives is an active area of research in organic chemistry. researchgate.net A variety of synthetic methods have been developed, often involving cyclization reactions catalyzed by transition metals or strong acids. organic-chemistry.org For instance, new routes to 2,3-benzodiazepines have been developed from substituted indenes via oxidation and subsequent cyclocondensation with hydrazine (B178648) hydrate. rsc.org

However, research into novel reactivity modes specifically for this compound is not apparent in the current body of scientific work. The influence of the four methyl groups on the indene core's reactivity, such as in electrophilic substitution, cycloaddition, or polymerization reactions, remains to be systematically investigated. Future research could focus on how the specific substitution pattern of this molecule might lead to unique chemical transformations not observed in other indene derivatives.

Design of Next-Generation Functional Materials

Indene derivatives are recognized for their potential in materials science, with applications in areas like photovoltaic solar cells and fluorescent materials. researchgate.net The rigid, planar structure of the indene core makes it an attractive building block for creating conjugated polymers and other functional organic materials.

There is currently no published research describing the use of this compound in the design or synthesis of next-generation functional materials. The specific properties that the tetramethyl substitution might impart to a material, such as solubility, stability, or electronic characteristics, are yet to be explored. This represents a significant open area for materials scientists and chemists to investigate.

Interdisciplinary Research with Physics, Engineering, and Materials Science

The development of new materials often relies on interdisciplinary collaboration between chemists, physicists, and engineers. Such collaborations are essential for understanding the fundamental properties of new compounds and for designing and fabricating functional devices.

As there is no documented use of this compound in functional materials, there is consequently no record of interdisciplinary research involving this compound with physics or engineering. The potential of this molecule in fields such as organic electronics, nonlinear optics, or advanced polymers remains an open question that can only be answered through future collaborative research efforts.

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry and theoretical predictions are powerful tools in modern chemical research. Density Functional Theory (DFT) and other methods can be used to predict the electronic structure, stability, and reactivity of molecules, guiding experimental efforts toward the most promising areas. nih.gov For example, computational methods have been used to investigate the stability and properties of stereoisomers of other indene derivatives. nih.gov

A search of the scientific literature did not yield any theoretical studies specifically focused on this compound. Such studies could provide valuable insights into its molecular properties and potential reactivity, thereby guiding future experimental work. For example, theoretical calculations could predict its suitability as a ligand in organometallic chemistry or as a monomer for new types of polymers. The absence of this foundational theoretical work underscores the nascent stage of research concerning this specific molecule.

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₆
Molecular Weight 172.27 g/mol
CAS Number 707-96-0
IUPAC Name This compound

This data is compiled from public chemical databases. nih.govchemicalbook.com

Q & A

Q. What are the common synthetic routes for 4,5,6,7-tetramethyl-1H-indene, and how can their efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example:

  • Step 1 : Start with indene derivatives (e.g., 1H-indene) and introduce methyl groups via alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃).
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (e.g., 0–25°C) and stoichiometry of methylating agents.
  • Step 3 : Purify intermediates via column chromatography or recrystallization. Validate purity using GC-MS or HPLC.
    Efficiency improvements may involve microwave-assisted synthesis or flow chemistry to reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify methyl group environments and aromatic protons. Compare shifts with analogous compounds (e.g., 1,1,4,5,6-pentamethylindane, δ ~1.2–1.8 ppm for methyl groups) .
  • IR Spectroscopy : Detect C-H stretching (~2800–3000 cm⁻¹) and ring vibrations (~1600 cm⁻¹). Use NIST-standardized spectra for cross-validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₆, MW = 172.26 g/mol) and fragmentation patterns.

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties include:

  • Melting Point : Differential Scanning Calorimetry (DSC) under inert atmosphere.
  • Thermal Stability : Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
  • Enthalpy of Formation : Bomb calorimetry or computational estimates using DFT (e.g., B3LYP/6-31G*). For example, analogous indene derivatives show ∆Hf ~50–70 kcal/mol .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set .
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., narrow gaps suggest susceptibility to electrophilic attack).
    • Simulate UV-Vis spectra via TD-DFT and compare with experimental data.
  • Validation : Cross-check with experimental redox potentials (cyclic voltammetry) and ionization energies (photoelectron spectroscopy) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity?

Methodological Answer:

  • Case Study : If DFT predicts nucleophilic aromatic substitution but experiments show no reactivity:
    • Reassess solvent effects (e.g., dielectric constant in PCM models) .
    • Explore steric hindrance via molecular dynamics simulations.
    • Use synchrotron X-ray crystallography to confirm spatial arrangement of methyl groups .

Q. What are the challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

  • Challenges : Steric bulk from methyl groups limits access to specific positions.
  • Solutions :
    • Use bulky directing groups (e.g., -SiMe₃) to block undesired sites.
    • Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation at less hindered positions .
  • Validation : Monitor regioselectivity via NOESY NMR or single-crystal XRD .

Q. How can the compound’s potential in asymmetric catalysis be evaluated?

Methodological Answer:

  • Screening Protocol :
    • Synthesize chiral derivatives (e.g., via Sharpless epoxidation or enzymatic resolution).
    • Test catalytic activity in asymmetric reactions (e.g., Diels-Alder or Michael additions).
    • Measure enantiomeric excess (ee) using chiral HPLC or polarimetry.
  • Case Study : Indene-based catalysts often show promise in cyclopropanation reactions .

Q. What methodologies address discrepancies in vibrational spectra assignments?

Methodological Answer:

  • Stepwise Approach :
    • Compare experimental IR/Raman spectra with computational predictions (e.g., B3LYP anharmonic frequencies) .
    • Assign ambiguous peaks using isotopic labeling (e.g., deuterated analogs).
    • Validate via 2D-IR spectroscopy for mode coupling analysis.
  • Reference Data : Cross-reference with NIST Chemistry WebBook entries for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.